molecular formula C12H18N2O B14441127 1-((p-Dimethylaminobenzylidene)amino)-2-propanol CAS No. 73825-92-0

1-((p-Dimethylaminobenzylidene)amino)-2-propanol

Cat. No.: B14441127
CAS No.: 73825-92-0
M. Wt: 206.28 g/mol
InChI Key: ZBLYQULEPPNDGH-UHFFFAOYSA-N
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Description

1-((p-Dimethylaminobenzylidene)amino)-2-propanol is an organic compound that features both amine and alcohol functional groups. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a benzylidene group attached to a dimethylamino group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((p-Dimethylaminobenzylidene)amino)-2-propanol typically involves the condensation of p-dimethylaminobenzaldehyde with an appropriate amine, followed by reduction. One common method includes the reaction of p-dimethylaminobenzaldehyde with 2-amino-1-propanol under acidic conditions to form the desired product. The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-((p-Dimethylaminobenzylidene)amino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzylidene group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-dimethylaminobenzaldehyde, while reduction could produce p-dimethylaminobenzyl alcohol.

Scientific Research Applications

1-((p-Dimethylaminobenzylidene)amino)-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Industry: The compound is utilized in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 1-((p-Dimethylaminobenzylidene)amino)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

    p-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the amino-propanol moiety.

    p-Dimethylaminobenzyl alcohol: Similar structure but with an alcohol group instead of the benzylidene group.

    p-Dimethylaminobenzylamine: Contains the dimethylamino group and benzylamine moiety.

Uniqueness: 1-((p-Dimethylaminobenzylidene)amino)-2-propanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications across multiple fields highlight its versatility and importance.

Properties

CAS No.

73825-92-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methylideneamino]propan-2-ol

InChI

InChI=1S/C12H18N2O/c1-10(15)8-13-9-11-4-6-12(7-5-11)14(2)3/h4-7,9-10,15H,8H2,1-3H3

InChI Key

ZBLYQULEPPNDGH-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=CC=C(C=C1)N(C)C)O

Origin of Product

United States

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